3-(4-Chloropyridin-2-YL)propan-1-amine
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Overview
Description
3-(4-Chloropyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloropyridin-2-YL)propan-1-amine typically involves the reaction of 4-chloropyridine with a suitable amine. One common method is the nucleophilic substitution reaction where 4-chloropyridine reacts with 3-aminopropanol under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Chloropyridin-2-YL)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to active sites, altering the activity of these proteins and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromopyridin-2-YL)propan-1-amine
- 3-(4-Fluoropyridin-2-YL)propan-1-amine
- 3-(4-Methylpyridin-2-YL)propan-1-amine
Uniqueness
3-(4-Chloropyridin-2-YL)propan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents at the 4-position of the pyridine ring .
Biological Activity
3-(4-Chloropyridin-2-YL)propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a chlorinated pyridine moiety, which is known for its ability to interact with various biological targets, suggesting possible therapeutic applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
- Molecular Formula : C₈H₁₀ClN
- Molecular Weight : Approximately 155.62 g/mol
- Structure : The compound consists of a propan-1-amine backbone substituted with a 4-chloropyridine group.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related damage in cells .
- Anticancer Activity : Preliminary studies suggest that derivatives of chloropyridine compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer .
The biological mechanisms through which this compound exerts its effects are still being explored. However, it is believed that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways.
Case Study: Interaction with Neurotransmitter Receptors
A study investigated the binding affinity of similar compounds to neurotransmitter receptors. Initial findings indicated that these compounds could selectively bind to serotonin and dopamine receptors, potentially influencing mood and behavior.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | CAS Number | Anticancer Activity (IC50) | Similarity Index |
---|---|---|---|
4-Chloro-N-methylpyridin-2-amines | 1346708-19-7 | 12 µM | 0.87 |
N-Methyl-N-(4-chloropyridinyl)propane amines | 55934-00-4 | 15 µM | 0.85 |
3-(Chloropyridinyl)propane amines | 3678-63-5 | 10 µM | 0.83 |
This table illustrates that while there are several compounds with similar structures, the specific combination of the chlorinated pyridine and propanamine in this compound may confer unique pharmacological properties.
Research Findings
Recent studies have focused on synthesizing derivatives of chloropyridine and evaluating their biological activities:
- Antioxidant Screening : The DPPH radical scavenging method was employed to assess antioxidant activity, revealing that certain derivatives exhibited activity greater than ascorbic acid .
- Cytotoxicity Assays : MTT assays were conducted on human cancer cell lines (U-87 and MDA-MB-231), demonstrating that some derivatives were more cytotoxic against U-87 cells than MDA-MB-231 cells .
- Molecular Docking Studies : These studies suggested potential binding interactions between the compound and target proteins involved in cancer progression, indicating a possible pathway for therapeutic development .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2 |
InChI Key |
UPHQTDUFAHKFBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)CCCN |
Origin of Product |
United States |
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